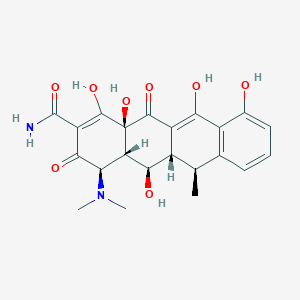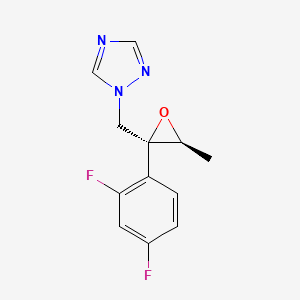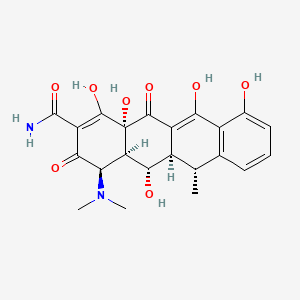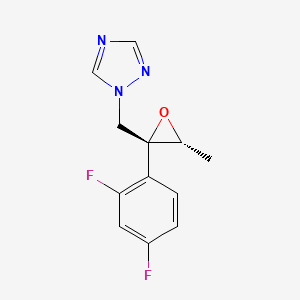
Arbidol Impurity I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arbidol Impurity I is a chemical compound related to Arbidol, an antiviral medication primarily used for the treatment and prevention of influenza and other respiratory viral infections. This compound is often studied to understand the purity, efficacy, and safety of the main drug, Arbidol. The presence of impurities in pharmaceutical compounds can affect the drug’s performance and safety profile, making the study of such impurities crucial in drug development and quality control.
科学的研究の応用
Arbidol Impurity I has several scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of impurities in pharmaceutical compounds. This helps in understanding the stability and degradation pathways of the main drug.
Biology: It is used in biological studies to assess the potential biological activity and toxicity of impurities. This is important for ensuring the safety of pharmaceutical products.
Medicine: It is used in pharmacological studies to evaluate the efficacy and safety of the main drug, Arbidol. This includes studying the pharmacokinetics and pharmacodynamics of the impurity.
Industry: It is used in quality control and regulatory compliance to ensure that pharmaceutical products meet the required standards for purity and safety.
作用機序
生化学分析
Biochemical Properties
Arbidol Impurity I plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to bind with viral hemagglutinin, similar to Arbidol, which inhibits the fusion of the virus with host cells . Additionally, this compound interacts with cellular proteins involved in the immune response, potentially modulating their activity and influencing the overall antiviral effect.
Cellular Effects
This compound affects various types of cells and cellular processes. In epithelial cells, it has been shown to alter cell signaling pathways, leading to changes in gene expression and cellular metabolism . This compound can inhibit the replication of certain viruses by interfering with the normal function of cellular machinery. Furthermore, this compound may impact the production of cytokines, which are crucial for the immune response, thereby modulating the body’s defense mechanisms.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to viral hemagglutinin, preventing the virus from entering host cells . Additionally, this compound can inhibit or activate specific enzymes involved in viral replication, thereby reducing the viral load. Changes in gene expression induced by this compound further contribute to its antiviral effects, as it can upregulate or downregulate the expression of genes critical for viral replication and immune response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in vitro has demonstrated sustained antiviral activity, although the exact duration of its effectiveness can vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antiviral properties without significant toxicity . At higher doses, this compound may cause adverse effects, including toxicity to liver and kidney tissues. Threshold effects have been observed, where the antiviral efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing benefits while minimizing risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This process affects the compound’s bioavailability and clearance from the body. Additionally, this compound can influence metabolic flux, altering the levels of various metabolites and potentially impacting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and lungs, where it exerts its antiviral effects . The compound’s localization within these tissues is facilitated by its interaction with cellular transport mechanisms, ensuring its effective distribution to target sites.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Arbidol Impurity I involves several steps, starting from the basic raw materials. The synthetic route typically includes the formation of the core structure followed by the introduction of various functional groups. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems for precise control of reaction conditions and the implementation of purification techniques such as crystallization, distillation, and chromatography to isolate the impurity.
化学反応の分析
Types of Reactions
Arbidol Impurity I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are usually carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (amines, alcohols). The reactions are often carried out in polar solvents like water or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or ethers.
類似化合物との比較
Similar Compounds
Arbidol: The main drug, used for the treatment and prevention of influenza and other respiratory viral infections.
Oseltamivir: Another antiviral medication used for the treatment and prevention of influenza.
Favipiravir: An antiviral drug used for the treatment of influenza and other viral infections.
Uniqueness of Arbidol Impurity I
This compound is unique in that it is specifically related to the synthesis and degradation of Arbidol. Its study is crucial for understanding the purity, stability, and safety of Arbidol. Unlike the main drug and other similar antiviral medications, the impurity itself is not used therapeutically but is important for ensuring the quality and efficacy of the pharmaceutical product.
特性
| { "Design of Synthesis Pathway": "The synthesis pathway of Arbidol Impurity I involves the reaction of 4-cyano-1,2,3,4-tetrahydroisoquinoline with 2-(bromomethyl)phenylboronic acid in the presence of palladium catalyst and base to yield the desired product.", "Starting Materials": ["4-cyano-1,2,3,4-tetrahydroisoquinoline", "2-(bromomethyl)phenylboronic acid", "palladium catalyst", "base"], "Reaction Steps": [ "The 4-cyano-1,2,3,4-tetrahydroisoquinoline and 2-(bromomethyl)phenylboronic acid are dissolved in a suitable solvent such as toluene or DMF.", "The reaction mixture is then heated to reflux and palladium catalyst and base are added.", "The reaction is allowed to proceed for several hours until completion.", "The mixture is then cooled and filtered to remove any solid impurities.", "The filtrate is then concentrated under reduced pressure to yield the crude product.", "The crude product is then purified by column chromatography or recrystallization to obtain the pure Arbidol Impurity I." ] } | |
CAS番号 |
153633-10-4 |
分子式 |
C22H24Br2N2O3S |
分子量 |
556.32 |
外観 |
Solid powder |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
ethyl 6,7-dibromo-4-((dimethylamino)methyl)-5-hydroxy-1-methyl-2-((phenylthio)methyl)-1H-indole-3-carboxylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


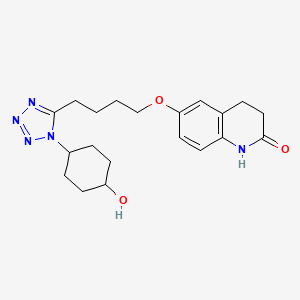

![(4S)-5,5-dimethyl-2-[[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B601449.png)

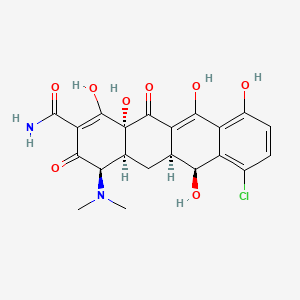
![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)
